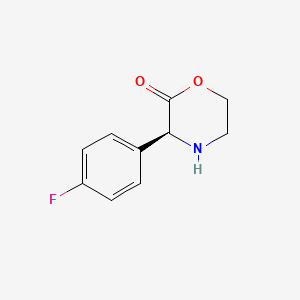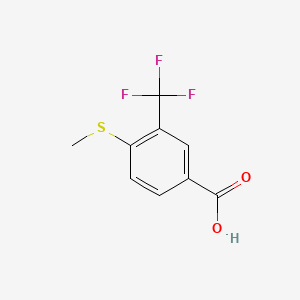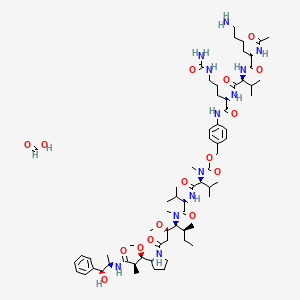
AC-Lys-val-cit-pabc-mmae formic
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AC-Lys-val-cit-pabc-mmae formic is a compound used in the development of antibody-drug conjugates (ADCs). This compound consists of a peptide linker (Ac-Lys-Val-Cit-PABC) attached to the cytotoxic agent monomethyl auristatin E (MMAE), which serves as a potent inhibitor of tubulin polymerization .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Lys-val-cit-pabc-mmae formic involves the conjugation of the peptide linker Ac-Lys-Val-Cit-PABC with monomethyl auristatin E. The peptide linker is synthesized using standard solid-phase peptide synthesis techniques, followed by the attachment of the cytotoxic agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale solid-phase peptide synthesis, purification using high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product. The compound is then stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
AC-Lys-val-cit-pabc-mmae formic undergoes various chemical reactions, including:
Hydrolysis: The peptide linker can be cleaved by enzymatic hydrolysis, releasing the cytotoxic agent.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as cathepsin B are commonly used to cleave the peptide linker.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Major Products Formed
The major product formed from the hydrolysis of this compound is the release of monomethyl auristatin E, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
科学研究应用
AC-Lys-val-cit-pabc-mmae formic is primarily used in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Used as a model compound for studying peptide linkers and cytotoxic agents.
Biology: Investigated for its effects on cell division and apoptosis.
Medicine: Employed in preclinical and clinical studies for targeted cancer therapy.
Industry: Utilized in the production of ADCs for pharmaceutical applications.
作用机制
The mechanism of action of AC-Lys-val-cit-pabc-mmae formic involves the following steps:
Internalization: The ADC is internalized by the target cell through receptor-mediated endocytosis.
Lysosomal Degradation: The peptide linker is cleaved by lysosomal enzymes, releasing monomethyl auristatin E.
Tubulin Inhibition: Monomethyl auristatin E binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
AC-Lys-val-cit-pabc-mmae: Similar to the formic variant but without the formic acid modification.
AC-Lys-val-cit-pabc-mmae hydrochloride: Another variant with a different salt form.
Uniqueness
AC-Lys-val-cit-pabc-mmae formic is unique due to its specific peptide linker and the formic acid modification, which may influence its stability and solubility properties .
属性
分子式 |
C67H110N12O16 |
|---|---|
分子量 |
1339.7 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;formic acid |
InChI |
InChI=1S/C66H108N12O14.CH2O2/c1-16-41(8)56(51(90-14)36-52(80)78-35-23-28-50(78)58(91-15)42(9)59(82)70-43(10)57(81)46-24-18-17-19-25-46)76(12)64(87)54(39(4)5)75-63(86)55(40(6)7)77(13)66(89)92-37-45-29-31-47(32-30-45)72-60(83)49(27-22-34-69-65(68)88)73-62(85)53(38(2)3)74-61(84)48(71-44(11)79)26-20-21-33-67;2-1-3/h17-19,24-25,29-32,38-43,48-51,53-58,81H,16,20-23,26-28,33-37,67H2,1-15H3,(H,70,82)(H,71,79)(H,72,83)(H,73,85)(H,74,84)(H,75,86)(H3,68,69,88);1H,(H,2,3)/t41-,42+,43+,48-,49-,50-,51+,53-,54-,55-,56-,57+,58+;/m0./s1 |
InChI 键 |
AHJZLCSRSOJTBQ-NNEKFDONSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)O |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


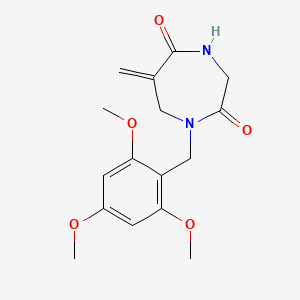

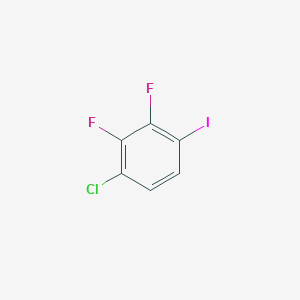
![1-[2,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B14031346.png)
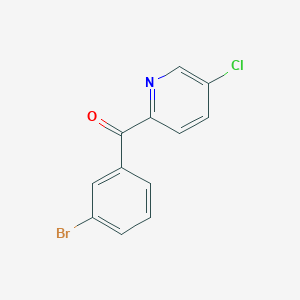
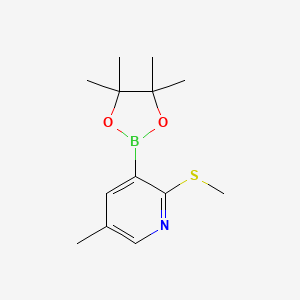
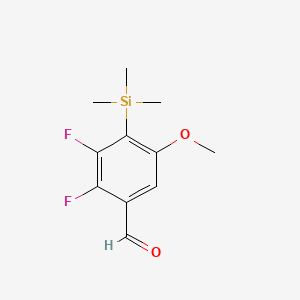


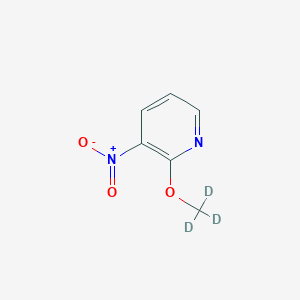
![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)

